molecular formula C7H8N2O2 B6234213 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one CAS No. 1510728-51-4

2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one

Cat. No.: B6234213
CAS No.: 1510728-51-4
M. Wt: 152.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one is a heterocyclic compound that features a fused pyrano-pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols in the presence of an acid catalyst . This reaction proceeds via a tandem sequence involving Friedel–Crafts-type allenylation followed by cyclization to form the pyrano[3,4-c]pyrazole ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one is unique due to its fused pyrano-pyrazole ring system, which imparts distinct chemical and biological properties. This structural motif is less common compared to other heterocyclic compounds, making it a valuable target for research and development.

Properties

CAS No.

1510728-51-4

Molecular Formula

C7H8N2O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.